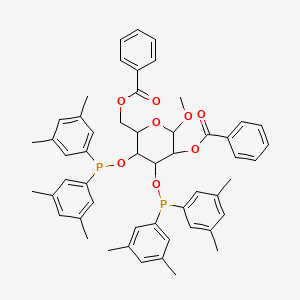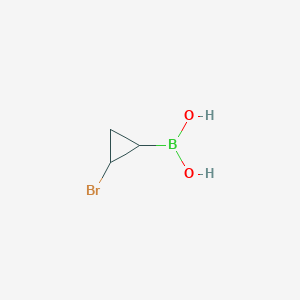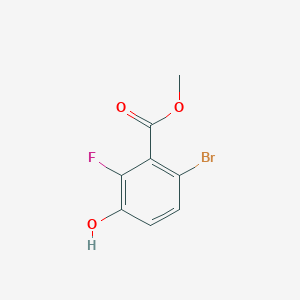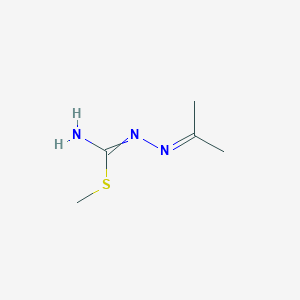
methyl N'-(propan-2-ylideneamino)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is an organic compound with the molecular formula C6H12N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamimidothioate group and an isopropylideneamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .
Aplicaciones Científicas De Investigación
Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mecanismo De Acción
The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- N’-(propan-2-ylideneamino)carbamimidothioate derivatives
Uniqueness
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
41208-11-1 |
|---|---|
Fórmula molecular |
C5H11N3S |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
methyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8) |
Clave InChI |
RKPDHXGEFVRONA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN=C(N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


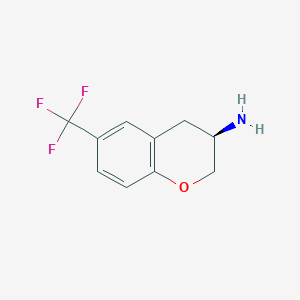
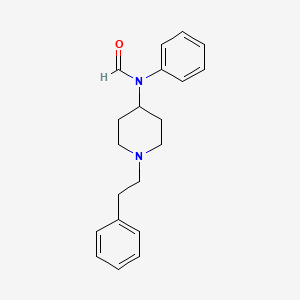
![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
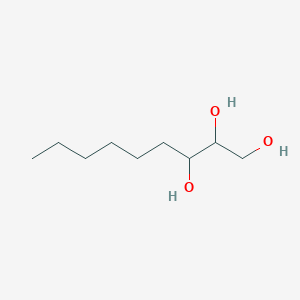
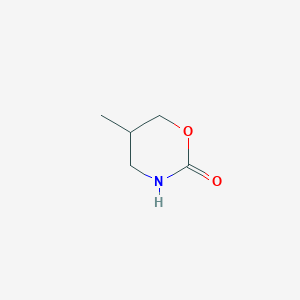
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
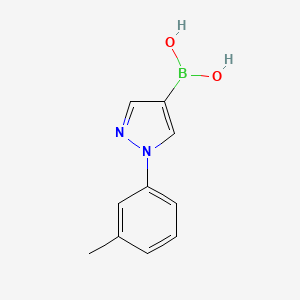
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
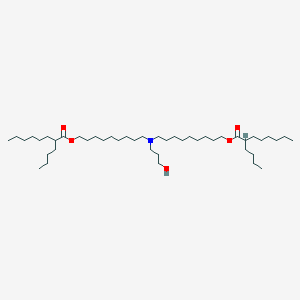
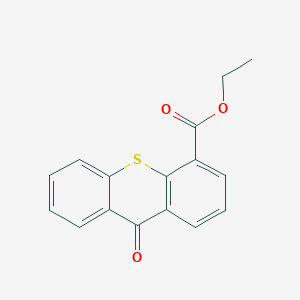
![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
